Imp2-IN-1 is a chemical compound that has garnered attention in pharmaceutical research, particularly for its potential applications in drug development. This compound is classified under the category of impurities associated with certain pharmaceutical agents, specifically related to the synthesis processes of various antibiotics and other therapeutic agents. The identification and characterization of Imp2-IN-1 are crucial for ensuring the safety and efficacy of these drugs.
Imp2-IN-1 is primarily derived from the synthesis processes of certain fluoroquinolone antibiotics, such as levofloxacin. It has been identified as a process-related impurity that can arise during the manufacturing of these compounds. The characterization of Imp2-IN-1 has involved advanced analytical techniques, including liquid chromatography coupled with mass spectrometry (LC-MS/MS), which have been employed to isolate and identify its molecular structure and properties .
Imp2-IN-1 is classified as an organic impurity, specifically a nitroso derivative related to fluoroquinolone antibiotics. Its presence in pharmaceutical formulations is of significant concern due to potential genotoxic effects, which necessitates rigorous quality control measures during drug production .
The synthesis of Imp2-IN-1 typically involves several chemical reactions that can lead to its formation as a byproduct during the production of levofloxacin. The primary methods for synthesizing this compound include:
The synthesis process may involve multiple steps, including:
The molecular structure of Imp2-IN-1 has been elucidated through various analytical techniques. Mass spectrometry data indicate that it has a protonated molecular weight around with a proposed molecular formula of .
Nuclear magnetic resonance (NMR) spectroscopy has provided additional insights into its structure, revealing key functional groups and confirming the presence of methyl groups and aromatic protons. For instance:
Imp2-IN-1 can participate in various chemical reactions typical for organic compounds, including:
The detailed reaction mechanisms have been studied using both experimental data and computational modeling, helping to predict how Imp2-IN-1 forms from other intermediates during antibiotic synthesis. The elimination-dimerization processes are particularly relevant in understanding its formation pathways .
The mechanism by which Imp2-IN-1 exerts its effects—especially concerning potential genotoxicity—has not been fully elucidated but is believed to involve interactions with cellular components that can lead to DNA damage or mutagenesis.
Studies utilizing quantitative structure-activity relationship (QSAR) methodologies have suggested that structural features of Imp2-IN-1 correlate with its biological activity, indicating a need for further investigation into its safety profile .
Imp2-IN-1 exhibits typical characteristics associated with organic compounds, including:
Key chemical properties include:
Relevant data from analytical studies indicate that purity levels must exceed 95% for pharmaceutical applications to mitigate risks associated with impurities .
Imp2-IN-1's primary scientific use lies within pharmaceutical research, particularly in:
IGF2BP2 serves as a critical orchestrator of metabolic pathways, particularly in pancreatic β-cells. Genome-wide association studies have consistently linked genetic variants in the IGF2BP2 locus to heightened susceptibility for Type 2 Diabetes, primarily through impaired insulin secretion. Mechanistically, IGF2BP2 binds the 5' untranslated region of Pancreatic and Duodenal Homeobox 1 messenger RNA in an N6-methyladenosine-dependent manner, augmenting its translation efficiency. Increased Pancreatic and Duodenal Homeobox 1 protein levels subsequently enhance insulin transcription and secretion. Furthermore, IGF2BP2 stabilizes Pancreatic and Duodenal Homeobox 1 polypeptides via an Insulin-Like Growth Factor 2-Phosphatidylinositol 3-Kinase-Protein Kinase B-Glycogen Synthase Kinase 3 Beta signaling cascade, establishing a dual regulatory mechanism essential for β-cell expansion during metabolic stress [2] [3] [6].
IGF2BP2 is significantly overexpressed across multiple malignancies, where it drives tumor initiation, progression, and metastasis through diverse molecular pathways. In pancreatic ductal adenocarcinoma, IGF2BP2 overexpression occurs in precursor lesions (PanIN) and correlates strongly with reduced patient survival. Correlation analysis (R² > 0.75) identified 22 genes positively co-expressed with IGF2BP2, including anti-apoptotic factor B-Cell Lymphoma Extra Large and ubiquitination regulators SMAD Ubiquitination Regulatory Factor 1 and F-Box Protein 45. Transforming Growth Factor Beta-induced epithelial-mesenchymal transition upregulates IGF2BP2 expression, enhancing migratory capacity and metastatic potential. Circulating tumor cells exhibit elevated IGF2BP2 levels compared to primary tumor cells, further supporting its role in dissemination [1] [5].
Table 1: IGF2BP2 Functional Contexts in Physiology and Pathology
| Biological Context | Target Transcripts/Pathways | Functional Outcome | Validation Models |
|---|---|---|---|
| Pancreatic β-cell function | Pancreatic and Duodenal Homeobox 1 messenger RNA | Enhanced insulin secretion, β-cell proliferation | β-cell specific knockout mice, EndoC-βH1 human β-cells |
| Pancreatic ductal adenocarcinoma | SMAD Ubiquitination Regulatory Factor 1, F-Box Protein 45, Protein Kinase C iota | Inhibition of apoptosis, enhanced ubiquitination, metastasis | Human tumor cohorts, Panc-1 cell line, circulating tumor cells |
| Colorectal cancer | Insulin-Like Growth Factor 2, High Mobility Group AT-Hook 1 | Tumor cell proliferation, genomic instability | CRISPR/Cas9 knockout models, xenograft studies |
| Adipose tissue metabolism | Lipogenic enzyme messenger RNAs | Lipid accumulation, steatosis | Transgenic mouse models, human biopsies |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1